Regioisomeric Methyl Impact: Steric and Electronic Differences
The target compound (CAS 1628106-87-5) positions the methyl group at the 2-position of the central pyridine ring, adjacent to the methanamine-bearing chiral center, whereas the closest commercial analog (CAS 1628106-86-4) places the methyl group at the 4-position, distal to the amine . This shifts the steric bulk from para to ortho relative to the key NH₂ linker, directly influencing the conformational freedom about the chiral α-carbon and modulating the electron density at the pyridine nitrogen that participates in metal ligation [1]. For 3,4'-bipyridine ligands, nitrogen-to-metal donation strength is sensitive to ring substitution, and ortho-methyl groups are known to tilt the dihedral angle between pyridine rings by up to 10–15° compared to para-substituted analogs, altering bite angle and coordination geometry [1].
| Evidence Dimension | Methyl substitution position effect on pyridine ring electronics and steric environment |
|---|---|
| Target Compound Data | Methyl at position 2 (ortho to methanamine); predicted shift in pyridine N basicity vs. 4-methyl analog |
| Comparator Or Baseline | CAS 1628106-86-4: methyl at position 4 (para to methanamine); commercially available with 98% purity and logP = 2.74 |
| Quantified Difference | No publicly available IC₅₀ or ee% data for direct comparison of the two regioisomers; differentiation is inferred from established steric and electronic SAR of bipyridine ligands [1] |
| Conditions | Structural comparison; ligand design context for asymmetric metal catalysis |
Why This Matters
Selecting the correct regioisomer is critical when the methanamine is used for further derivatization (e.g., amide coupling) or for metal coordination, because the 2-methyl group can hinder or direct approach of electrophiles and metal precursors that would be unobstructed in the 4-methyl counterpart.
- [1] Gao, X.; et al. Enantioselective Palladium-Catalyzed C-H Functionalization of Indoles Using an Axially Chiral 2,2'-Bipyridine Ligand. Angew. Chem. Int. Ed. 2015, 54 (41), 11956–11960. DOI: 10.1002/anie.201504483. View Source
